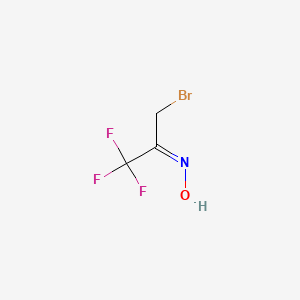
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO. It is known for its unique chemical structure, which includes a bromine atom, three fluorine atoms, and an oxime group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoroacetone oxime can be synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and requires a basic catalyst to facilitate the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1,1,1-trifluoroacetone oxime are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitrile oxides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1,1-trifluoroacetone oxime is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Similar structure but lacks the oxime group.
1,1,1-Trifluoroacetone: Lacks both the bromine and oxime groups.
3-Chloro-1,1,1-trifluoroacetone: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Eigenschaften
Molekularformel |
C3H3BrF3NO |
|---|---|
Molekulargewicht |
205.96 g/mol |
IUPAC-Name |
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2- |
InChI-Schlüssel |
GTAMTJKIIPLJSN-WAPJZHGLSA-N |
Isomerische SMILES |
C(/C(=N/O)/C(F)(F)F)Br |
Kanonische SMILES |
C(C(=NO)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
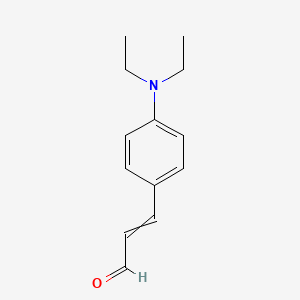
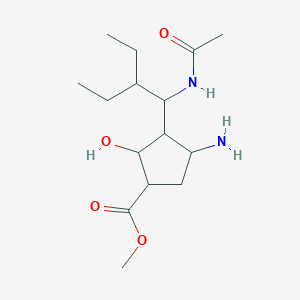
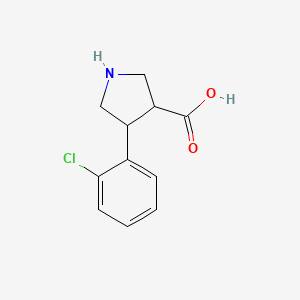
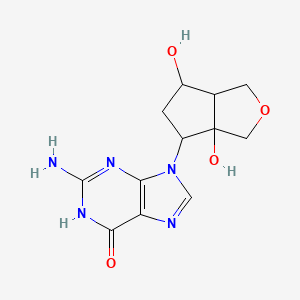
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
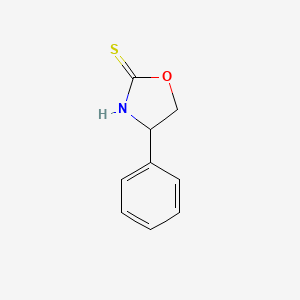
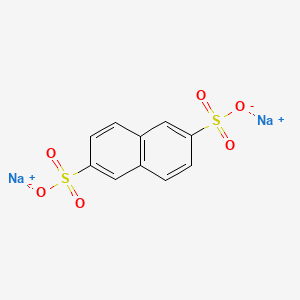
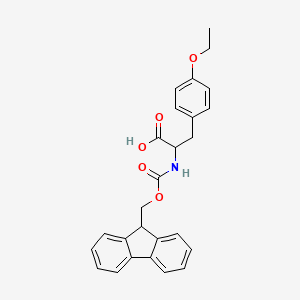
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
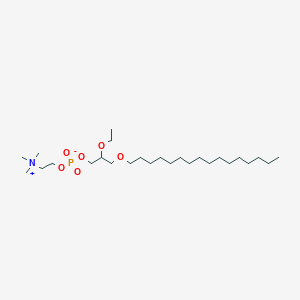

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
